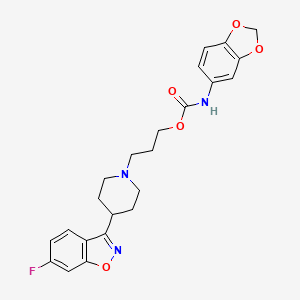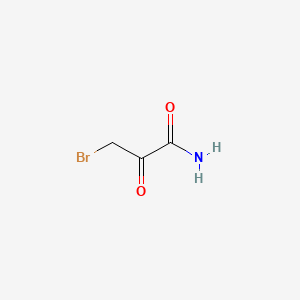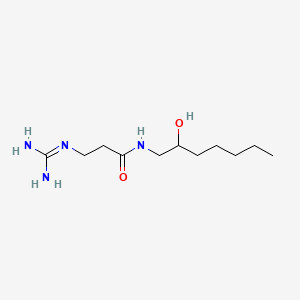
Guanidine, (4,5-dipropyl-2-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (4,5-dipropyl-2-oxazolyl)- is an organic compound belonging to the family of guanidines. It is a heterocyclic compound with significant potential in therapeutic and industrial applications. The molecular formula of this compound is C10H18N4O, and it has a molecular weight of 210.28 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including Guanidine, (4,5-dipropyl-2-oxazolyl)-, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Transition-Metal-Catalyzed Synthesis: This method involves the formation of C–N bonds using transition metal catalysts.
Catalytic Guanylation Reaction: Amines react with carbodiimides in the presence of a catalyst to form guanidines.
Tandem Catalytic Guanylation/Cyclization Reactions: This approach combines guanylation and cyclization in a single step.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, (4,5-dipropyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction may yield amines.
Applications De Recherche Scientifique
Guanidine, (4,5-dipropyl-2-oxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and DNA binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Guanidine, (4,5-dipropyl-2-oxazolyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound may also interact with specific enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Guanidine: A strong organic base used in various applications, including muscle weakness treatment and protein denaturation.
Thiourea: Similar to guanidine but contains sulfur instead of oxygen.
Cyanamide: Used in the synthesis of guanidines and other nitrogen-containing compounds.
Uniqueness: Guanidine, (4,5-dipropyl-2-oxazolyl)- is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its potential therapeutic and industrial applications set it apart from other guanidines.
Propriétés
IUPAC Name |
2-(4,5-dipropyl-1,3-oxazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-5-7-8(6-4-2)15-10(13-7)14-9(11)12/h3-6H2,1-2H3,(H4,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELNGSYDNICUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=N1)N=C(N)N)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388900 |
Source


|
| Record name | Guanidine, (4,5-dipropyl-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98911-31-0 |
Source


|
| Record name | Guanidine, (4,5-dipropyl-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)

![3-[(2,5,6-Trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone](/img/structure/B1229781.png)




![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)




![N-[2-(2-Pyridyl)ethyl]benzenesulfonamide](/img/structure/B1229799.png)
